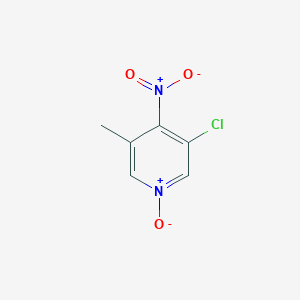
1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide, or 1,1'-di(pyridin-1-ium)diiodide, is an organic compound that has been widely studied for its potential applications in scientific research. It is a colorless crystalline solid that is soluble in water and other polar solvents. This compound is also known as pyridinium diiodide and is used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,1'-di(pyridin-1-ium)diiodide has a wide range of applications in scientific research. It has been used to study the properties of proteins and other biological molecules, as well as to catalyze organic reactions. It has also been used to detect the presence of certain metal ions in solution and to catalyze the oxidation of alcohols. Additionally, it has been used in the synthesis of organic compounds such as amines and aldehydes.
Wirkmechanismus
1,1'-di(pyridin-1-ium)diiodide acts as an oxidizing agent in a number of reactions. It is capable of oxidizing alcohols and other organic compounds to their corresponding carbonyl compounds. It also acts as a catalyst for the oxidation of organic compounds in the presence of air or oxygen. Additionally, it can act as a reducing agent in the presence of certain metal ions.
Biochemical and Physiological Effects
1,1'-di(pyridin-1-ium)diiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and other microorganisms. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have antifungal and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-di(pyridin-1-ium)diiodide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and other polar solvents, making it easy to work with. It is also relatively stable and does not require special storage conditions. However, it can be toxic in high concentrations, so it should be handled with care.
Zukünftige Richtungen
1,1'-di(pyridin-1-ium)diiodide has a number of potential future applications. It could be used as a catalyst for the synthesis of new organic compounds. Additionally, it could be used to develop new methods for the detection of metal ions in solution. It could also be used to develop new methods for the detection and quantification of proteins and other biological molecules. Finally, it could be used to develop new methods for the oxidation of alcohols and other organic compounds.
Synthesemethoden
1,1'-di(pyridin-1-ium)diiodide is synthesized by the reaction of pyridine with iodine in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide or potassium hydroxide. The reaction proceeds at room temperature and the product is isolated by extraction with an organic solvent such as ethyl acetate. The product is then crystallized from an aqueous solution.
Eigenschaften
IUPAC Name |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXQXNNHFXUTLV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540341 |
Source


|
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53394-56-2 |
Source


|
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
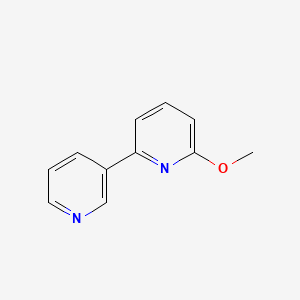
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
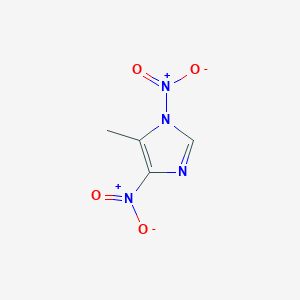
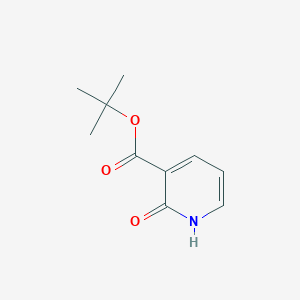
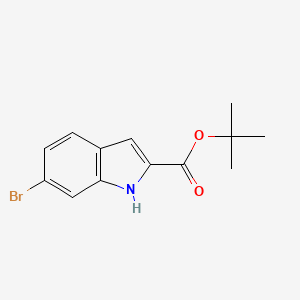

![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)
